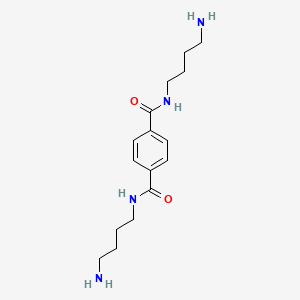
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine
概要
説明
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chloro-pyrazin-2-yl group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed through a condensation reaction involving suitable precursors.
Methylsulfanyl Substitution: The methylsulfanyl group is introduced via nucleophilic substitution using reagents like methylthiol or dimethyl sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: Known for its photophysical properties and applications in materials science.
N-(Pyridin-2-yl)amides: Noted for their medicinal applications and varied biological activities.
1-(3-Chloro-pyrazin-2-yl)-piperidine-4-carboxylic acid: Used in proteomics research and as a specialty chemical.
Uniqueness
4-(3-chloropyrazin-2-yl)-6-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro-pyrazine and a methylsulfanyl-pyrimidine moiety makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H7ClN4S |
|---|---|
分子量 |
238.70 g/mol |
IUPAC名 |
2-chloro-3-(6-methylsulfanylpyrimidin-4-yl)pyrazine |
InChI |
InChI=1S/C9H7ClN4S/c1-15-7-4-6(13-5-14-7)8-9(10)12-3-2-11-8/h2-5H,1H3 |
InChIキー |
CWOLBACJMBLPNC-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC=NC(=C1)C2=NC=CN=C2Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














